molecular formula C21H22N6 B3852658 3-({4-[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)-1H-indole

3-({4-[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)-1H-indole

Cat. No. B3852658
M. Wt: 358.4 g/mol
InChI Key: RPGDZFBZJYKXCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a 1,2,3-triazole ring, and a piperidine ring . These functional groups are common in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures. The pyridine and 1,2,3-triazole rings are aromatic, meaning they have a stable, planar structure with delocalized electrons . The piperidine ring is a saturated six-membered ring, which would likely adopt a chair conformation .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the pyridine, 1,2,3-triazole, and piperidine rings. These nitrogen atoms could act as nucleophiles in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms could increase its polarity, potentially affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Compounds containing pyridine and 1,2,3-triazole rings have been found to have a variety of biological activities, including kinase inhibition and GABA_A modulating activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activities. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis of this compound and its potential biological activities. Given the biological activities of similar compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

3-[[4-(4-pyridin-2-yltriazol-1-yl)piperidin-1-yl]methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6/c1-2-6-19-18(5-1)16(13-23-19)14-26-11-8-17(9-12-26)27-15-21(24-25-27)20-7-3-4-10-22-20/h1-7,10,13,15,17,23H,8-9,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGDZFBZJYKXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=C(N=N2)C3=CC=CC=N3)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[4-(4-pyridin-2-yltriazol-1-yl)piperidin-1-yl]methyl]-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-({4-[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)-1H-indole
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3-({4-[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)-1H-indole
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3-({4-[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)-1H-indole
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3-({4-[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)-1H-indole
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3-({4-[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)-1H-indole
Reactant of Route 6
3-({4-[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)-1H-indole

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